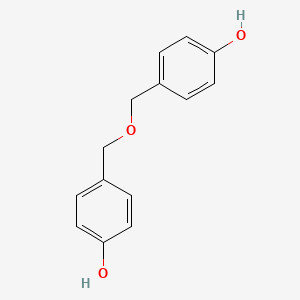

Bis-(4-hydroxybenzyl)ether

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-hydroxyphenyl)methoxymethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOMKVVSXFCESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415689 | |

| Record name | Phenol, 4,4'-[oxybis(methylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76890-93-2 | |

| Record name | 4,4′-Dihydroxydibenzyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76890-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-[oxybis(methylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Bis 4 Hydroxybenzyl Ether

Identification and Distribution of Bis-(4-hydroxybenzyl)ether in Biological Sources

Bis-(4-hydroxybenzyl)ether is an ether characterized by an oxygen atom linking two 4-hydroxybenzyl groups. nih.gov It has been identified as a metabolite in certain plant species and is recognized for its role as a platelet aggregation inhibitor. nih.govebi.ac.uk

Occurrence of Bis-(4-hydroxybenzyl)ether in Gastrodia elata Blume Tubers

The primary natural source of Bis-(4-hydroxybenzyl)ether is the tuber of Gastrodia elata Blume, a member of the Orchidaceae family. nih.govebi.ac.ukepa.gov This traditional herbal medicine, commonly known as Tianma, has been a staple in neurological disorder treatments for centuries. frontiersin.org The initial identification of bis-(4-hydroxybenzyl) ether in G. elata in 1981 marked the first discovery of a polybenzyl ether in this plant. epa.govfrontiersin.org Since then, numerous studies have confirmed its presence in the rhizomes of this plant. researchgate.net

Related Compounds and Their Natural Co-occurrence with Bis-(4-hydroxybenzyl)ether

Some of the key compounds that naturally co-occur with Bis-(4-hydroxybenzyl)ether in Gastrodia elata are:

4-Hydroxybenzyl alcohol: A fundamental building block for many of the phenolic compounds in G. elata. epa.govjst.go.jp

Gastrodin: A major bioactive constituent of G. elata, it is a glucoside of 4-hydroxybenzyl alcohol. researchgate.netrhhz.net

4-Hydroxybenzaldehyde (B117250): Another simple phenolic compound found alongside Bis-(4-hydroxybenzyl)ether. epa.govjst.go.jp

Parishin: A complex citrate (B86180) ester involving 4-(β-D-glucopyranosyloxy)benzyl alcohol. epa.govjst.go.jp

Bis(4-hydroxyphenyl)methane: A structurally related compound also isolated from the rhizomes. researchgate.netkoreascience.kr

2,4-Bis(4-hydroxybenzyl)phenol (B1202166): A more complex benzyl (B1604629) derivative found in the tubers. colab.wsresearchgate.net

4-(4'-hydroxybenzyloxy)benzyl methyl ether: Another ether-linked compound present in G. elata. epa.govjst.go.jp

The following table summarizes some of the compounds that co-occur with Bis-(4-hydroxybenzyl)ether in Gastrodia elata:

| Compound Name | Chemical Class | Reference |

| 4-Hydroxybenzyl alcohol | Phenolic alcohol | epa.govjst.go.jp |

| Gastrodin | Glucoside | researchgate.netrhhz.net |

| 4-Hydroxybenzaldehyde | Phenolic aldehyde | epa.govjst.go.jp |

| Parishin | Citrate ester | epa.govjst.go.jp |

| Bis(4-hydroxyphenyl)methane | Diphenylmethane | researchgate.netkoreascience.kr |

| 2,4-Bis(4-hydroxybenzyl)phenol | Phenolic compound | colab.wsresearchgate.net |

| 4-(4'-hydroxybenzyloxy)benzyl methyl ether | Phenyl ether | epa.govjst.go.jp |

Extraction and Isolation Techniques for Bis-(4-hydroxybenzyl)ether from Natural Matrices

The isolation of Bis-(4-hydroxybenzyl)ether from its natural sources, primarily Gastrodia elata tubers, involves a multi-step process that typically begins with solvent extraction followed by chromatographic purification.

Solvent-Based Extraction Strategies

Solvent extraction is a crucial first step to separate the desired compounds from the solid plant material. The choice of solvent is critical and is based on the polarity and solubility of the target compounds. For phenolic compounds like Bis-(4-hydroxybenzyl)ether, various organic solvents are employed.

Methanol (B129727) is a commonly used solvent for the initial extraction from Gastrodia elata tubers. nih.govnih.gov Following the initial extraction, a series of liquid-liquid partitioning steps with solvents of varying polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), are often used to fractionate the crude extract. koreascience.kr Bis-(4-hydroxybenzyl)ether, along with other phenolic compounds, is typically found in the more polar fractions like ethyl acetate and ether (EtOEt). koreascience.krnih.gov

The table below outlines common solvents used in the extraction of phenolic compounds from Gastrodia elata:

| Solvent | Type of Extraction | Reference |

| Methanol (MeOH) | Initial extraction | nih.govnih.gov |

| Ether (EtOEt) | Fractionation | koreascience.krnih.gov |

| Ethyl Acetate (EtOAc) | Fractionation | koreascience.krnih.gov |

| n-Butanol (n-BuOH) | Fractionation | koreascience.kr |

| n-Hexane | Fractionation (for removing nonpolar compounds) | koreascience.kr |

Chromatographic Separation and Purification Methodologies

Following solvent extraction and fractionation, chromatographic techniques are essential for the isolation and purification of Bis-(4-hydroxybenzyl)ether from the complex mixture of co-extracted compounds. Column chromatography is a fundamental method used for this purpose.

Silica (B1680970) gel column chromatography is widely employed, using a gradient elution system with solvent mixtures such as chloroform-methanol or benzene-ether to separate compounds based on their polarity. koreascience.krresearchgate.net High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the final purification and quantification of Bis-(4-hydroxybenzyl)ether. researchgate.net

The general workflow for the isolation and purification of Bis-(4-hydroxybenzyl)ether can be summarized as follows:

| Step | Technique | Description | Reference |

| 1 | Extraction | Dried and powdered rhizomes are extracted with a solvent like methanol. | koreascience.kr |

| 2 | Fractionation | The crude extract is suspended in water and partitioned with a series of organic solvents (e.g., n-hexane, EtOAc, n-BuOH). | koreascience.kr |

| 3 | Column Chromatography | The desired fraction (e.g., EtOEt or EtOAc) is subjected to silica gel column chromatography. | koreascience.kr |

| 4 | Gradient Elution | A solvent gradient (e.g., benzene-ether or chloroform-methanol) is used to separate the compounds. | koreascience.krresearchgate.net |

| 5 | Final Purification | Fractions containing the target compound are further purified, often using techniques like preparative HPLC. | researchgate.net |

Chemical Synthesis and Derivatization Strategies for Bis 4 Hydroxybenzyl Ether and Its Analogues

Development of Synthetic Routes for the Bis-(4-hydroxybenzyl)ether Core Structure

The construction of the central ether linkage flanked by two hydroxyphenylmethyl moieties is the key challenge in synthesizing the bis-(4-hydroxybenzyl)ether scaffold.

The formation of the dibenzyl ether core of bis-(4-hydroxybenzyl)ether can be approached through several synthetic methodologies, ranging from classical condensation reactions to modern catalytic processes.

One direct method involves the self-condensation of p-hydroxybenzyl alcohol. Studies on the chemical constituents of Gastrodia elata have shown that refluxing an aqueous solution of p-hydroxybenzyl alcohol can lead to the formation of bis-(4-hydroxybenzyl)ether, among other dimeric and trimeric products. nih.gov This suggests a straightforward, albeit potentially low-yielding, route based on acid- or heat-catalyzed dehydration.

The Williamson ether synthesis is a cornerstone of classical ether formation, involving the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. masterorganicchemistry.com In the context of bis-(4-hydroxybenzyl)ether, this could theoretically be achieved by reacting the sodium salt of 4-hydroxybenzyl alcohol with 4-hydroxybenzyl chloride. However, this approach is complicated by the bifunctional nature of the reactants, which can lead to competing side reactions and polymerization. Careful control of reaction conditions and the potential use of protecting groups would be necessary to favor the desired dimer formation.

Modern synthetic methods offer more controlled and efficient alternatives. Reductive etherification, which couples an aldehyde or ketone with an alcohol, presents a viable pathway. researchgate.net For instance, the reaction of 4-hydroxybenzaldehyde (B117250) with 4-hydroxybenzyl alcohol under reductive conditions could yield the target ether. Furthermore, palladium-catalyzed hydroalkoxylation of vinyl phenols or related intermediates could also be envisioned as a contemporary strategy for constructing the ether bond with high selectivity. organic-chemistry.org

| Method | Reactants | General Conditions | Relevance to Bis-(4-hydroxybenzyl)ether |

| Self-Condensation | p-Hydroxybenzyl alcohol | Reflux in aqueous solution | Direct but potentially low-yield synthesis mimicking natural formation. nih.gov |

| Williamson Ether Synthesis | 4-Hydroxybenzyl alcohol (as alkoxide) + 4-Hydroxybenzyl halide | Base (e.g., NaH) in a suitable solvent | Classical approach, though challenged by potential for polymerization. masterorganicchemistry.com |

| Reductive Etherification | 4-Hydroxybenzaldehyde + 4-Hydroxybenzyl alcohol | Reducing agent (e.g., H₂ with catalyst) | Controlled, convergent synthesis pathway. researchgate.net |

| Catalytic Hydroalkoxylation | 4-Vinylphenol derivative + 4-Hydroxybenzyl alcohol | Metal catalyst (e.g., Pd, Au) | Modern, atom-economical method for C-O bond formation. organic-chemistry.org |

This table is interactive. Click on the headers to sort.

The synthesis of structurally related phenolic ethers provides valuable insights into potential strategies for assembling the bis-(4-hydroxybenzyl)ether framework. For example, bis(4-hydroxyphenyl) ether, which lacks the methylene (B1212753) spacers, has been prepared via the acetolysis of the corresponding diazonium tetrafluoroborate (B81430) salt, followed by hydrolysis. tandfonline.com This classical route, while effective, involves harsh conditions.

More contemporary methods for diaryl ether synthesis, such as the Ullmann condensation (copper-catalyzed reaction of a phenol (B47542) with an aryl halide) or palladium-catalyzed coupling reactions, are now more common. These methods could be adapted for a convergent synthesis of bis-(4-hydroxybenzyl)ether analogues.

The Friedel-Crafts alkylation using benzylic alcohols and phenols in the presence of a Lewis acid catalyst is another relevant strategy, primarily for forming C-C bonds to create bisphenols. diva-portal.org While this reaction forms C-C instead of C-O bonds, the conditions and catalytic systems, particularly those tolerant to phenolic hydroxyl groups like metal triflates, are relevant for manipulating benzyl-type structures and could be employed in multi-step syntheses of complex analogues. diva-portal.org The synthesis of various poly(aryl ether) structures also demonstrates advanced techniques for creating ether linkages between phenolic units, which could be conceptually applied to the synthesis of oligomers or polymers incorporating the bis-(4-hydroxybenzyl)ether motif. acs.org

Classical and Contemporary Approaches to Ether Linkage Formation

Chemical Modifications and Analogue Synthesis of Bis-(4-hydroxybenzyl)ether

The two phenolic hydroxyl groups of bis-(4-hydroxybenzyl)ether are primary targets for chemical modification, allowing for the synthesis of diverse analogues with tailored properties.

The phenolic hydroxyl groups of bis-(4-hydroxybenzyl)ether can be readily modified through glycosylation and esterification to alter properties such as solubility and bioavailability.

Glycosylation , the attachment of sugar moieties, is a common strategy in medicinal chemistry. For related bis-phenolic compounds, glycosylation has been achieved using glycosyl donors like α-D-mannose pentaacetate under Lewis acid catalysis. lsuhsc.edu Similar strategies, such as using O-glycosyl trichloroacetimidates as donors, have been systematically studied for the glycosylation of other challenging diols like 4,4′-dihydroxyazobenzene. researchgate.net These methods could be directly applied to bis-(4-hydroxybenzyl)ether to produce its mono- or di-glycosylated derivatives, potentially enhancing its aqueous solubility.

Esterification of the hydroxyl groups is another straightforward modification. This can be accomplished by reacting bis-(4-hydroxybenzyl)ether with acyl chlorides or carboxylic anhydrides in the presence of a base, or through acid-catalyzed esterification with a carboxylic acid. google.com For instance, the esterification of polyglycidyl ethers of bisphenol A with fatty acids is a well-established industrial process, demonstrating the feasibility of modifying phenolic hydroxyls in complex molecules. google.com The synthesis of poly(ether-ester) materials often involves the esterification of phenolic compounds as a key step. doi.org These approaches could be used to append a wide variety of acyl groups to the bis-(4-hydroxybenzyl)ether core.

| Modification | Reagent Type | Typical Conditions | Potential Outcome |

| Glycosylation | Glycosyl acetates, trichloroacetimidates | Lewis acid (e.g., BF₃·OEt₂) | Increased water solubility, altered biological interactions. lsuhsc.eduresearchgate.net |

| Esterification | Acyl chlorides, anhydrides, carboxylic acids | Base (e.g., pyridine) or Acid (e.g., H₂SO₄) catalysis | Modified lipophilicity and bioavailability. google.com |

This table is interactive. Click on the headers to sort.

Beyond simple derivatization of the hydroxyl groups, the core structure of bis-(4-hydroxybenzyl)ether can be more extensively modified to create analogues for specific research purposes. Nature itself provides a template for this diversification, as Gastrodia elata produces a variety of related compounds where p-hydroxybenzyl alcohol units are linked in different ways, including C-C bonds, to form trimers and other oligomers. nih.gov For example, 2,4-bis(4-hydroxybenzyl)phenol (B1202166) is a structural isomer with a C-C linkage instead of a C-O-C linkage. nih.gov

Synthetic strategies can aim to create analogues with novel functionalities. For example, the phenolic core can be incorporated into larger macrocyclic structures. The synthesis of new phenol-containing bis(azacrown ether)s demonstrates how hydroxybenzyl groups can be alkylated to form complex ligands for ion binding. rsc.org This approach could be used to create bis-(4-hydroxybenzyl)ether-based macrocycles for applications in sensing or catalysis.

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a powerful strategy for producing and modifying bis-(4-hydroxybenzyl)ether and its analogues. Enzymes can provide exceptional regio- and enantioselectivity under mild conditions.

Lipases are commonly used for the selective acylation, deacylation, or kinetic resolution of alcohols and phenols. A lipase-catalyzed enantioselective transesterification could be employed to resolve a racemic precursor alcohol, a key step in the synthesis of a chiral ether analogue. nih.gov This approach would be highly valuable for creating chiral, non-symmetric analogues of bis-(4-hydroxybenzyl)ether.

Oxidoreductases, such as vanillyl alcohol oxidases (VAOs), are another class of useful enzymes. VAOs have been used for the one-pot synthesis of 2-aryl thiazolines from various 4-hydroxybenzaldehydes, which are closely related to the building blocks of bis-(4-hydroxybenzyl)ether. researchgate.net Such enzymes could potentially be used to selectively oxidize one of the benzyl (B1604629) positions or to catalyze a condensation reaction in a highly controlled manner. The chemoenzymatic synthesis of bis-phenol neolignans has also been reported, highlighting the utility of enzymes like laccase or peroxidase for phenolic coupling reactions, which could generate novel dimeric structures. mdpi.com

Spectroscopic and Analytical Characterization in Research of Bis 4 Hydroxybenzyl Ether

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of Bis-(4-hydroxybenzyl)ether by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Bis-(4-hydroxybenzyl)ether. nih.govwiley.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a comprehensive picture of the molecule's carbon-hydrogen framework. researchgate.net

¹H NMR (Proton NMR): In 1D ¹H NMR spectra, the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of the proton signals provide information about the different types of protons and their neighboring atoms within the molecule. For Bis-(4-hydroxybenzyl)ether, the aromatic protons on the two phenyl rings and the methylene (B1212753) protons of the ether linkage are key features in the spectrum.

¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in Bis-(4-hydroxybenzyl)ether gives a distinct signal, allowing for the identification of the aromatic and methylene carbons.

2D NMR Techniques: 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms.

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the same spin system, such as those on the aromatic rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, including the connection of the benzyl (B1604629) groups through the ether oxygen.

Table 1: Representative NMR Data for Bis-(4-hydroxybenzyl)ether

| Technique | Nucleus | Observed Chemical Shifts (ppm) and Correlations | Interpretation |

|---|---|---|---|

| ¹H NMR | ¹H | Signals in the aromatic region (approx. 6.7-7.2 ppm) and a singlet for the methylene protons (approx. 4.5 ppm). | Indicates the presence of substituted phenyl rings and a -CH₂-O-CH₂- moiety. |

| ¹³C NMR | ¹³C | Resonances for aromatic carbons (approx. 115-157 ppm) and a signal for the methylene carbon (approx. 70 ppm). | Confirms the carbon framework of the molecule. |

| 2D NMR (HSQC/HMBC) | ¹H, ¹³C | Correlations between aromatic protons and carbons, and between methylene protons and aromatic carbons. | Establishes the precise connectivity of the atoms, confirming the Bis-(4-hydroxybenzyl)ether structure. nih.govwiley.com |

Mass Spectrometry (MS), Including High-Resolution Techniques (HR-ESI-TOF-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of Bis-(4-hydroxybenzyl)ether. High-resolution mass spectrometry (HRMS) techniques, such as High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS), provide highly accurate mass measurements, which are essential for confirming the molecular formula. nih.govwiley.com

In a typical analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For Bis-(4-hydroxybenzyl)ether (C₁₄H₁₄O₃), the expected molecular weight is approximately 230.26 g/mol . nih.gov HR-ESI-TOF-MS can measure this mass with high precision, allowing for the confident determination of the elemental composition. nih.govwiley.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, a derivative of Bis-(4-hydroxybenzyl)ether showed a [M-H]⁻ ion at m/z 229.0861, with fragment ions at m/z 93.0342, 107.0501, and 121.0294. medicinalcrop.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the Bis-(4-hydroxybenzyl)ether molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to the vibrational frequencies of the bonds. In the IR spectrum of a related bisphenol compound, a broad band around 3407 cm⁻¹ indicated the presence of an -OH group, while a band at 1148 cm⁻¹ was assigned to the C-O-C ether linkage. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. The UV-Vis spectrum of a bis-azo-diol, a related compound, showed a maximum absorption (λmax) at 350 nm. mdpi.com The acidity of ionic liquids used in the synthesis of related bisphenol compounds has been evaluated using UV-Vis spectroscopy with 4-nitroaniline (B120555) as an indicator. rsc.org

Table 2: Spectroscopic Data for Bis-(4-hydroxybenzyl)ether and Related Compounds

| Technique | Feature | Typical Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

|---|---|---|---|

| IR Spectroscopy | O-H stretch | ~3400 (broad) | Phenolic hydroxyl group |

| IR Spectroscopy | C-O-C stretch | ~1150-1250 | Ether linkage |

| UV-Vis Spectroscopy | λmax | ~275-280 nm | π → π* transitions in the aromatic rings |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating Bis-(4-hydroxybenzyl)ether from other compounds in a mixture, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analysis of Bis-(4-hydroxybenzyl)ether. researchgate.net These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

In the analysis of extracts from Gastrodia elata, HPLC and UPLC have been employed to identify and quantify various phenolic compounds, including Bis-(4-hydroxybenzyl)ether. frontiersin.org For instance, the quantitative content of Bis-(4-hydroxybenzyl)ether in a specific extract was determined to be 19.861 µg/mL. medicinalcrop.org The use of a suitable detector, such as a UV detector or a mass spectrometer, allows for the sensitive and selective detection of the target compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another chromatographic technique that can be used for the analysis of Bis-(4-hydroxybenzyl)ether, particularly after derivatization to increase its volatility. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. nih.gov

GC coupled with mass spectrometry (GC-MS) is a powerful tool for the identification of volatile and semi-volatile compounds. lcms.cz While less common for the direct analysis of non-volatile phenols like Bis-(4-hydroxybenzyl)ether, GC-MS can be used after a derivatization step, such as silylation, which converts the hydroxyl groups to more volatile trimethylsilyl (B98337) (TMS) ethers. nih.gov

Table 3: Chromatographic Methods for the Analysis of Bis-(4-hydroxybenzyl)ether

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC/UPLC | C18 reversed-phase column | Acetonitrile/water or Methanol (B129727)/water gradients | UV, MS | Purity assessment, quantitative analysis researchgate.netfrontiersin.org |

| GC | Fused silica (B1680970) capillary column (e.g., DB-5) | Helium | MS (Mass Spectrometer) | Identification of derivatized compound nih.gov |

Thin-Layer Chromatography (TLC) in Method Development

Thin-Layer Chromatography (TLC) is a crucial analytical technique used in the method development for the purification and isolation of Bis-(4-hydroxybenzyl)ether. It is a simple, rapid, and inexpensive method for monitoring the progress of chemical reactions and for identifying the presence of a target compound in chromatography fractions. koreascience.kr

In a typical application, a small amount of the reaction mixture or a fraction from column chromatography is spotted onto a TLC plate, which consists of a thin layer of an adsorbent material, such as silica gel, coated on a solid support like aluminum or glass. koreascience.kr The plate is then placed in a sealed chamber containing a solvent system, known as the eluent. As the eluent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase (the adsorbent) and their solubility in the mobile phase (the eluent).

For Bis-(4-hydroxybenzyl)ether, which is a polar molecule due to its hydroxyl groups, a common eluent system would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). By adjusting the ratio of these solvents, the separation of the compound from starting materials, by-products, or other impurities can be optimized. After development, the spots on the TLC plate are visualized, often using a UV lamp, as the aromatic rings in Bis-(4-hydroxybenzyl)ether absorb UV light. The retention factor (Rf value) of each spot is calculated to help identify the compounds. This process is instrumental in developing effective purification protocols, particularly for scaling up to column chromatography.

Elemental Analysis and Other Characterization Methods

Following purification, elemental analysis and other spectroscopic methods are employed to confirm the elemental composition and elucidate the precise molecular structure of Bis-(4-hydroxybenzyl)ether.

Elemental analysis provides the mass percentages of the constituent elements in the compound. For Bis-(4-hydroxybenzyl)ether, with the molecular formula C₁₄H₁₄O₃, the theoretical composition can be calculated. nih.gov Experimental values obtained from an elemental analyzer are then compared against these theoretical values to confirm the empirical formula and the purity of the isolated sample. mdpi.com

Table 1: Elemental Analysis Data for Bis-(4-hydroxybenzyl)ether This table is interactive. Click on the headers to sort.

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 73.09 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 6.13 |

| Oxygen | O | 15.999 | 3 | 47.997 | 20.85 |

| Total | | | | 230.26 | 100.00 |

Beyond elemental analysis, a suite of other characterization methods is essential for unambiguous structure determination. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) provides detailed information about the hydrogen and carbon framework of the molecule, revealing the number and types of protons and carbons and their connectivity. Mass Spectrometry (MS) is used to determine the molecular weight of the compound, with high-resolution mass spectrometry (HRMS) providing a highly accurate mass that can further confirm the molecular formula. researchgate.netgoogle.com Infrared (IR) spectroscopy is also used to identify the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups in the Bis-(4-hydroxybenzyl)ether structure. koreascience.krmdpi.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Bis-(4-hydroxybenzyl)ether |

| Ethyl acetate |

| Hexane |

| Carbon |

| Hydrogen |

Investigation of Biological Activities of Bis 4 Hydroxybenzyl Ether in Preclinical and in Vitro Models

Evaluation of Neuroprotective Properties in Cellular and Animal Models

Research suggests that Bis-(4-hydroxybenzyl)ether exhibits neuroprotective properties. Studies on the extract of Gastrodia elata, which contains Bis-(4-hydroxybenzyl)ether, have shown protective effects on neuronal cells. frontiersin.orgsemanticscholar.org For instance, methanol (B129727) extracts of G. elata have demonstrated neuroprotective and antioxidant effects. semanticscholar.org The bioactive compounds in G. elata, including Bis-(4-hydroxybenzyl)ether, are capable of crossing the blood-brain barrier. frontiersin.org

Assessment of Anti-Aging Effects in Model Organisms

The potential anti-aging effects of a derivative of Bis-(4-hydroxybenzyl)ether, specifically bis(4-hydroxybenzyl)ether mono-β-L-galactopyranoside, have been investigated using the budding yeast Saccharomyces cerevisiae as a model organism. wiley.comnih.gov This model allows for the assessment of both replicative and chronological lifespans. wiley.com

Impact on Replicative Lifespan in Yeast Strains

Replicative lifespan refers to the number of daughter cells a single mother cell can produce before senescence. wiley.com Studies have shown that bis(4-hydroxybenzyl)ether mono-β-L-galactopyranoside can extend the replicative lifespan of the K6001 yeast strain. wiley.comnih.gov This suggests a potential role for this compound in cellular longevity.

Impact on Chronological Lifespan in Yeast Strains

Chronological lifespan is defined as the length of time a non-dividing yeast cell can survive in a stationary phase. wiley.com Research has demonstrated that bis(4-hydroxybenzyl)ether mono-β-L-galactopyranoside also extends the chronological lifespan of the YOM36 yeast strain. wiley.comnih.gov

Modulation of Platelet Aggregation

Bis-(4-hydroxybenzyl)ether has been identified as a platelet aggregation inhibitor. nih.govebi.ac.uk Platelet aggregation is a critical process in hemostasis, but its excessive activation can lead to thrombosis. researchgate.net

In vitro studies have shown that Bis-(4-hydroxybenzyl)ether is a potent inhibitor of platelet aggregation induced by various agents. ebi.ac.uk One study found it to be significantly more potent than aspirin (B1665792) in inhibiting collagen and epinephrine-induced aggregation. ebi.ac.uk Specifically, it was 10-80 times more potent against collagen, epinephrine, and U46619-induced aggregation compared to aspirin. ebi.ac.uk However, it was less active than aspirin against arachidonic acid-induced aggregation. ebi.ac.uk

Antioxidative Stress Activity in Experimental Systems

The anti-aging effects of bis(4-hydroxybenzyl)ether mono-β-L-galactopyranoside are closely linked to its antioxidative stress activity. wiley.comnih.gov Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a major contributor to aging and various diseases. medcraveonline.com

Reduction of Reactive Oxygen Species (ROS) Levels

Studies on bis(4-hydroxybenzyl)ether mono-β-L-galactopyranoside in yeast models have shown a significant reduction in the levels of reactive oxygen species (ROS). wiley.comnih.gov This was accompanied by a decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and a significant increase in the activity of key antioxidant enzymes such as catalase (CAT) and total glutathione (B108866) peroxidase (GPx). wiley.comnih.gov These findings indicate that the compound enhances the survival rate of yeast under oxidative stress conditions. wiley.comnih.gov

Modulation of Antioxidant Enzyme Activity (e.g., Catalase, Glutathione Peroxidase)

Research into the biological activities of bis-(4-hydroxybenzyl)ether and its derivatives has highlighted their potential to modulate endogenous antioxidant defense systems. A study investigating a glycoside derivative, bis(4-hydroxybenzyl)ether mono-β-L-galactopyranoside, isolated from Gastrodia elata, demonstrated significant effects on key antioxidant enzymes in yeast models under oxidative stress. researchgate.net Treatment with this compound led to a notable increase in the activity of both catalase (CAT) and total glutathione peroxidase (GPx). researchgate.net This enhancement of enzyme activity was associated with a reduction in reactive oxygen species (ROS) and levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net

Catalase is a critical enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, protecting cells from oxidative damage. researchgate.net Glutathione peroxidase also plays a vital role in reducing hydrogen peroxide and lipid hydroperoxides. The observed upregulation of these enzymes suggests a mechanism by which bis-(4-hydroxybenzyl)ether derivatives may confer protection against oxidative stress. researchgate.net

Table 1: Effect of Bis-(4-hydroxybenzyl)ether mono-β-L-galactopyranoside on Antioxidant Enzyme Activity in Yeast

| Enzyme/Marker | Observed Effect | Reference |

|---|---|---|

| Catalase (CAT) | Significantly Increased Activity | researchgate.net |

| Glutathione Peroxidase (GPx) | Significantly Increased Activity | researchgate.net |

| Reactive Oxygen Species (ROS) | Reduced Levels | researchgate.net |

| Malondialdehyde (MDA) | Reduced Levels | researchgate.net |

In Vitro Pharmacological Screening and Cell-Based Assays

The interaction of bis-(4-hydroxybenzyl)ether with cellular receptors has been a subject of investigation, particularly concerning its potential estrogenic activity. An in vitro study focusing on bis-(4-hydroxybenzyl)ether extracted from Gastrodia elata explored its effects, suggesting a possible interaction with estrogen receptors. researchgate.net

While direct and comprehensive receptor binding profile data for bis-(4-hydroxybenzyl)ether is limited, studies on structurally similar compounds provide some context. For instance, bis(4-hydroxybenzyl)sulfide, which differs only by a sulfur atom replacing the ether oxygen, was evaluated in an adenosine (B11128) A2A receptor binding assay. nih.gov This sulfide (B99878) analog demonstrated an IC₅₀ value of 42.90 µM and a Kᵢ value of 24.10 µM, indicating a measurable affinity for this receptor. nih.gov

Bis-(4-hydroxybenzyl)ether has been identified as a potent inhibitor of platelet aggregation. nih.gov It has demonstrated significant inhibitory effects against platelet aggregation induced by various agents. gezondheidsraad.nl In comparative studies, its potency was found to be substantially higher than that of acetylsalicylic acid (ASA), a well-known antiplatelet agent, against specific inducers. gezondheidsraad.nl

Table 2: Anti-platelet Aggregation Activity of Bis-(4-hydroxybenzyl)ether

| Inducer | Compound | IC₅₀ (µM) | Relative Potency | Reference |

|---|---|---|---|---|

| Collagen | Bis-(4-hydroxybenzyl)ether | 5 | ~84-fold more potent | gezondheidsraad.nl |

| Acetylsalicylic Acid (ASA) | 420 | |||

| Epinephrine | Bis-(4-hydroxybenzyl)ether | 3 | ~18-fold more potent | gezondheidsraad.nl |

| Acetylsalicylic Acid (ASA) | 53 | |||

| U46619 | Bis-(4-hydroxybenzyl)ether | 33 | ~10-fold more potent | gezondheidsraad.nl |

| Acetylsalicylic Acid (ASA) | 340 |

Investigations into related compounds have revealed other enzyme-inhibitory activities. Bis(4-hydroxybenzyl)sulfide acts as a strong competitive inhibitor of mushroom tyrosinase with an IC₅₀ of 0.53 μM. Furthermore, 4-hydroxybenzaldehyde (B117250), a related phenolic aldehyde also found in G. elata, has been shown to inhibit GABA transaminase more effectively than the anticonvulsant drug valproic acid. researchgate.net

Direct cytotoxicity data for bis-(4-hydroxybenzyl)ether in non-human cell lines is not extensively documented in available literature. However, studies on compounds isolated alongside it and on more complex derivatives provide some insight. A 2020 study on various phenolic compounds isolated from G. elata, including bis-(4-hydroxybenzyl)ether, evaluated their neuroprotective effects and cytotoxicity in the murine BV2 microglial cell line. In this research, the related compound 2,4-bis(4-hydroxybenzyl)phenol (B1202166) showed no cytotoxicity at concentrations up to 50 μM. mdpi.com

Another investigation into a structurally complex derivative, 2,2´-bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione] (NOS-6), assessed its cytotoxic effects on a non-human cell line. This study utilized mouse fibroblasts (BALB/c cells) to determine the compound's impact on cell viability. The results indicated measurable cytotoxicity after a 24-hour incubation period.

Table 3: Cytotoxicity of a Bis-(4-hydroxybenzyl)ether Derivative (NOS-6) in Mouse Fibroblast (BALB/c) Cells

| Assay Method | IC₅₀ (24h incubation) | Reference |

|---|---|---|

| Neutral Red Assay | 8.48 ± 0.16 µM | tandfonline.com |

| MTT Assay | 12.15 ± 1.96 µM | tandfonline.com |

Enzyme Inhibition Studies

Investigation of Activity in Other Disease Models (e.g., Anti-epileptic, Anti-Alzheimer's) in Non-Human Systems (as components of G. elata extracts)

Bis-(4-hydroxybenzyl)ether is a known constituent of Gastrodia elata (Tianma), a plant used in traditional medicine to treat neurological conditions like epilepsy and dementia. Research on extracts of G. elata in non-human disease models provides evidence for the potential therapeutic activities of its components.

In preclinical models of epilepsy, extracts of G. elata have demonstrated significant anticonvulsant properties. The ether fraction of a G. elata methanol extract, which contains bis-(4-hydroxybenzyl)ether, was effective in a pentylenetetrazole (PTZ)-induced seizure model in rats. researchgate.net This extract inhibited the severity of seizures and prevented the associated decrease in brain GABA levels. researchgate.net Furthermore, ethanol (B145695) extracts of G. elata rhizome delayed the onset of seizures and attenuated neuronal cell death in the hippocampus in a kainic acid-induced seizure model in rodents.

In the context of Alzheimer's disease, G. elata and its constituents are being investigated for their neuroprotective effects. mdpi.com Studies have shown that extracts can reduce amyloid-β (Aβ)-induced neuronal cell death in vitro. mdpi.com A study utilizing a Caenorhabditis elegans model of Alzheimer's identified bis-(4-hydroxybenzyl)ether as one of the active components of G. elata. The proposed mechanism involves the activation of signaling pathways that enhance antioxidant capacity, thereby reducing reactive oxygen species and Aβ aggregation. mdpi.com

Elucidation of Molecular Mechanisms of Action for Bis 4 Hydroxybenzyl Ether

Cellular and Subcellular Targets of Bis-(4-hydroxybenzyl)ether

The biological effects of Bis-(4-hydroxybenzyl)ether are initiated through its interaction with specific cellular and subcellular targets. Research has identified its activity in various cell types, with a notable impact on neuronal cells. In studies using HT22 hippocampal cells, extracts containing Bis-(4-hydroxybenzyl)ether have demonstrated potent neuroprotective effects against oxidative stress. researchgate.netfrontiersin.org The compound's influence extends to subcellular compartments, primarily the nucleus, where it modulates the activity of transcription factors and influences gene expression profiles. nih.govfrontiersin.org Furthermore, it has been shown to interact with membrane-bound receptors, such as estrogen receptors, indicating a broad range of cellular engagement. researchgate.net

| Cell/Organism | Primary Target/Location | Observed Effect | Reference |

| HT22 Hippocampal Cells | Cytoplasm, Nucleus | Neuroprotection against glutamate-induced oxidative stress, abrogation of apoptosis. | researchgate.netfrontiersin.org |

| Yeast (Saccharomyces cerevisiae) | Nucleus, Cytoplasm | Extension of lifespan, regulation of longevity-related genes, reduction of oxidative stress markers. | researchgate.netnih.govnih.gov |

| PC12 Cells | Not specified | Neuroprotective effects against hydrogen peroxide-induced damage. | frontiersin.org |

| Human Embryonic Kidney (HEK 293) Cells | Estrogen Receptors (ER) | Preferential agonist activity toward ERβ. | researchgate.net |

Modulation of Intracellular Signaling Pathways

Bis-(4-hydroxybenzyl)ether exerts its cellular effects by modulating key intracellular signaling cascades that are crucial for cell survival, growth, and function. Its influence on the PI3K and CREB signaling pathways has been particularly highlighted in the context of its neuroprotective properties.

The Phosphatidylinositol-3-kinase (PI3K) signaling pathway is a critical regulator of cell survival and proliferation. Methanol (B129727) extracts of G. elata (MEGE), which contain Bis-(4-hydroxybenzyl)ether, have been shown to exert neuroprotective effects through the upregulation of this pathway. researchgate.netfrontiersin.org Pretreatment with MEGE leads to an enhanced phosphorylation of PI3K. researchgate.net Conversely, the neuroprotective effects of the extract are nullified when the PI3K pathway is blocked by an inhibitor, LY294002, confirming the pathway's central role in the compound's mechanism of action. researchgate.net Network pharmacology analyses have also identified the PI3K-AKT signaling pathway as a significant target. mdpi.com This modulation helps to counteract apoptotic signals induced by oxidative stressors like glutamate. researchgate.net

The cAMP Responsive Element Binding Protein (CREB) is a cellular transcription factor that plays a vital role in neuronal plasticity, long-term memory, and cell survival. wikipedia.org The activation of CREB occurs through its phosphorylation, which increases its transcriptional activity. frontiersin.org Treatment with extracts containing Bis-(4-hydroxybenzyl)ether has been found to enhance the phosphorylation of CREB. researchgate.netfrontiersin.org This activation of CREB is linked to the increased expression of neurotrophic factors, specifically mature brain-derived neurotrophic factor (BDNF), which further supports neuronal survival and function. researchgate.netfrontiersin.org The phosphorylation of CREB allows it to bind to specific DNA sequences known as cAMP response elements (CRE), thereby initiating the transcription of target genes involved in neuroprotection. wikipedia.org

| Signaling Pathway | Key Protein Modulated | Effect of Bis-(4-hydroxybenzyl)ether | Downstream Consequence | Reference |

| PI3K Signaling Pathway | PI3K | Enhances phosphorylation (activation). | Abrogation of glutamate-induced apoptotic death. | researchgate.netfrontiersin.org |

| CREB Signaling | CREB | Enhances phosphorylation (activation). | Increased expression of mature Brain-Derived Neurotrophic Factor (BDNF). | researchgate.netfrontiersin.org |

PI3K Signaling Pathway

Regulation of Gene Expression Profiles (e.g., Sir2, Uth1 in yeast)

The influence of Bis-(4-hydroxybenzyl)ether and its derivatives extends to the regulation of gene expression, a fundamental mechanism for controlling cellular processes. Studies in the yeast model organism, Saccharomyces cerevisiae, have provided specific insights into how these compounds can modulate genes associated with longevity.

A derivative, bis(4-hydroxybenzyl)ether mono-β-L-galactopyranoside, was found to extend the lifespan of yeast. nih.govnih.gov This effect was linked to significant changes in the expression of specific longevity-related genes. The expression of the Sir2 (Silent information regulator 2) gene was significantly increased following treatment with the compound. researchgate.netnih.gov Sir2 is a histone deacetylase known to play a crucial role in extending lifespan in yeast and other organisms. Concurrently, the expression of the Uth1 gene was significantly reduced. researchgate.netnih.gov The Uth1 protein is involved in mitochondrial-dependent apoptosis and aging, and its downregulation is associated with increased longevity. The lifespan of yeast strains with a mutated uth1 gene was not affected by the compound, further implicating the Uth1 gene in its anti-aging mechanism. nih.govnih.gov

| Organism | Gene | Effect on Expression | Implication | Reference |

| Yeast (S. cerevisiae) | Sir2 | Increased | Promotes longevity. | researchgate.netnih.govnih.gov |

| Yeast (S. cerevisiae) | Uth1 | Decreased | Contributes to anti-aging effect. | researchgate.netnih.govnih.gov |

Interaction with Enzymes and Other Biomolecules

Bis-(4-hydroxybenzyl)ether and structurally related compounds interact with a variety of enzymes and biomolecules, which underlies their diverse biological activities. These interactions can lead to the inhibition or activation of enzymatic processes and the modulation of biological pathways.

The compound has been identified as a platelet aggregation inhibitor. nih.govebi.ac.uk A structurally similar molecule, Bis(4-hydroxybenzyl)sulfide, has demonstrated potent inhibitory activity against histone deacetylase (HDAC), an enzyme class involved in carcinogenesis. nih.gov This sulfide (B99878) analog also acts as a strong competitive inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production, by chelating copper ions in its active site. jst.go.jp Furthermore, an analogue, 4-Hydroxybenzaldehyde (B117250), has been shown to inhibit GABA transaminase, an enzyme involved in the metabolism of the neurotransmitter GABA. researchgate.net

Beyond enzymes, Bis-(4-hydroxybenzyl)ether interacts with other crucial biomolecules. It has been shown to have an agonistic effect on estrogen receptors, particularly ERβ. researchgate.net Its activity is also closely linked with an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), a key protein for neuronal health. researchgate.netfrontiersin.org In yeast, its derivative reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress, while simultaneously increasing the activity of antioxidant enzymes like catalase (CAT) and glutathione (B108866) peroxidase (GPx). nih.govnih.gov

| Biomolecule | Type of Interaction | Outcome | Reference |

| Histone Deacetylase (HDAC) | Inhibition (by sulfide analog) | Potential anticancer activity. | nih.gov |

| Tyrosinase | Inhibition (by sulfide analog) | Inhibition of melanogenesis. | jst.go.jp |

| GABA transaminase | Inhibition (by an analogue) | Positive modulation of GABAergic system. | researchgate.net |

| Estrogen Receptor β (ERβ) | Agonist activity | Activation of ER-related signaling. | researchgate.net |

| Brain-Derived Neurotrophic Factor (BDNF) | Upregulation of expression | Neuroprotection. | researchgate.netfrontiersin.org |

| Reactive Oxygen Species (ROS) | Reduction of levels | Antioxidant effect. | nih.govnih.gov |

Structure Activity Relationship Sar Studies of Bis 4 Hydroxybenzyl Ether and Its Analogues

Rational Design and Synthesis of Bis-(4-hydroxybenzyl)ether Derivatives for SAR Studies

The rational design of derivatives of Bis-(4-hydroxybenzyl)ether, a naturally occurring compound isolated from the tubers of Gastrodia elata, is a key strategy for understanding its mechanism of action and for the potential development of new therapeutic agents. nih.govnih.gov Structure-Activity Relationship (SAR) studies are fundamental in this process, guiding the synthesis of new molecular entities with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles. The design process for Bis-(4-hydroxybenzyl)ether analogues generally focuses on systematic modifications of its core structure, which consists of two p-hydroxyphenyl groups linked by an ether bridge.

Key strategies for the rational design of Bis-(4-hydroxybenzyl)ether derivatives include:

Modification of the Phenolic Hydroxyl Groups: The hydroxyl groups are likely key interaction points with biological targets. Derivatives can be designed where these groups are esterified, etherified, or replaced with other functional groups like amines or halogens to probe the importance of hydrogen bonding.

Substitution on the Aromatic Rings: Introducing various substituents (e.g., alkyl, alkoxy, nitro groups) at different positions on the phenyl rings can explore the impact of steric and electronic effects on activity.

Alteration of the Ether Linkage: The central ether oxygen is a critical linker. Its replacement with other functionalities such as a thioether, sulfone, or an alkyl chain of varying length can provide insights into the required spatial orientation of the two phenyl rings.

Conformational Restriction: Introducing cyclic structures or other rigid linkers in place of the flexible ether bridge can help to identify the bioactive conformation of the molecule.

The synthesis of these rationally designed derivatives employs established organic chemistry methodologies. For instance, Williamson ether synthesis is a common route for preparing ether linkages, where a substituted phenoxide reacts with a substituted benzyl (B1604629) halide. Modifications to the phenolic hydroxyl groups can be achieved through standard esterification or etherification reactions. The introduction of substituents on the aromatic rings can be accomplished through various electrophilic aromatic substitution reactions. The synthesis of a library of such compounds allows for a systematic exploration of the chemical space around the parent molecule, which is essential for comprehensive SAR studies.

Correlation of Structural Modifications with Observed Biological Activities

The correlation of structural modifications of Bis-(4-hydroxybenzyl)ether and its analogues with their biological activities provides crucial insights into the chemical features necessary for their therapeutic effects. While extensive SAR studies on a large library of its derivatives are not widely reported, preliminary findings from studies on related phenolic compounds isolated from Gastrodia elata and other synthetic analogues offer valuable information, particularly concerning their antiplatelet activity.

Bis-(4-hydroxybenzyl)ether itself has been identified as a platelet aggregation inhibitor. nih.govnih.gov Studies on compounds with similar structural motifs have shown that the nature and position of substituents on the phenyl rings, as well as the nature of the linker between the rings, significantly influence their biological activity. For instance, the presence and position of hydroxyl groups on the phenyl rings are often critical for activity.

A comparative analysis of Bis-(4-hydroxybenzyl)ether and its structural analogues reveals key trends. For example, in a study of phenolic and furan-type compounds from Gastrodia elata, a related compound, 4,4'-dihydroxy-dibenzylether, showed significantly more potent inhibition of collagen, epinephrine, and U46619 induced platelet aggregation compared to aspirin (B1665792). nih.gov This suggests that the ether linkage is a favorable feature for this activity. Another related compound, 4,4'-dihydroxybenzyl sulfone, also demonstrated inhibitory effects. nih.gov

The following table summarizes the reported biological activities of Bis-(4-hydroxybenzyl)ether and some of its analogues.

| Compound Name | Structure | Biological Activity | Reference |

| Bis-(4-hydroxybenzyl)ether | Platelet aggregation inhibitor | nih.govnih.gov | |

| 4,4'-Dihydroxy-dibenzylether | Potent inhibitor of collagen, epinephrine, and U46619 induced platelet aggregation | nih.gov | |

| 4,4'-Dihydroxybenzyl sulfone | Anti-platelet effects | nih.gov | |

| 4-Hydroxybenzaldehyde (B117250) | Inhibitory effect on GABA transaminase, antiepileptic and anticonvulsive activity | nih.gov |

These findings indicate that the bis-benzyl structure with hydroxyl groups is a promising scaffold for antiplatelet and neuroprotective agents. Further systematic modifications are necessary to establish a more detailed SAR.

Identification of Key Pharmacophores and Structural Motifs for Activity

The identification of key pharmacophores and structural motifs is a crucial step in understanding the molecular basis of the biological activity of Bis-(4-hydroxybenzyl)ether and its analogues. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. Based on the structure of Bis-(4-hydroxybenzyl)ether and the available biological activity data of its analogues, several key pharmacophoric features can be proposed.

The primary pharmacophore for the biological activity of Bis-(4-hydroxybenzyl)ether likely consists of:

Two Aromatic Rings: These rings provide a scaffold for the other functional groups and can engage in π-π stacking or hydrophobic interactions with the biological target.

Two Hydrogen Bond Donors: The phenolic hydroxyl groups are critical features, likely acting as hydrogen bond donors to key residues in the binding site of the target protein. The importance of these groups is highlighted by the activity of related dihydroxylated compounds. nih.gov

A Hydrogen Bond Acceptor: The central ether oxygen can act as a hydrogen bond acceptor, contributing to the binding affinity.

Specific Spatial Arrangement: The distance and relative orientation of the two hydroxyphenyl moieties, dictated by the flexible ether linkage, are likely crucial for fitting into the binding pocket of the target.

The structural motifs that appear to be important for the antiplatelet activity of this class of compounds are the two para-substituted phenolic rings connected by a flexible two-atom linker (-CH2-O-CH2-). This arrangement allows for a certain degree of conformational freedom, which may be necessary for adopting the optimal conformation for binding. The presence of the hydroxyl groups in the para position seems to be a recurring feature in active compounds.

Further computational studies, such as pharmacophore modeling and molecular docking, based on a larger set of active and inactive analogues, would be invaluable for refining this pharmacophore model. Such models can then be used for virtual screening of compound libraries to identify novel and more potent molecules with similar biological activities.

Computational Chemistry and Chemoinformatic Applications in Bis 4 Hydroxybenzyl Ether Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how Bis-(4-hydroxybenzyl)ether and its analogs interact with biological targets at a molecular level.

Research has employed molecular docking to investigate the potential targets of compounds found in Gastrodia elata, the natural source of Bis-(4-hydroxybenzyl)ether. ebi.ac.uknih.gov Network pharmacology analyses, combined with molecular docking, have identified potential protein targets for constituents of this plant in the context of conditions like ischemic stroke and alcoholic liver injury. frontiersin.orgnih.gov For instance, in studies of ischemic stroke, core targets such as STAT3, MPO, MMP9, and TLR4 were identified and docked with various active components from Gastrodia elata. nih.gov Similarly, research into alcoholic liver injury identified GAPDH, PPARG, EGFR, STAT3, and AKT1 as key target proteins. nih.gov

A notable study focused on the interaction of Bis-(4-hydroxybenzyl) ether mono-β-D-glucopyranoside (BEMG), a derivative of Bis-(4-hydroxybenzyl)ether, with the pregnane (B1235032) X receptor (PXR), a key regulator in drug metabolism. Molecular docking simulations revealed that BEMG exhibited a high binding affinity for PXR.

Following docking, molecular dynamics (MD) simulations are often used to study the stability of the ligand-target complex over time. MD simulations provide a dynamic view of the interactions, accounting for the flexibility of both the ligand and the protein. For the BEMG-PXR complex, MD simulations were conducted to validate the stability of the interactions predicted by docking. The simulations showed that the ligand's root-mean-square deviation (RMSD) stabilized after 2 nanoseconds, indicating that BEMG forms a stable complex within the PXR binding domain.

These computational studies suggest that Bis-(4-hydroxybenzyl)ether and its derivatives can interact with various biological targets. The specific interactions and their stability, as revealed by docking and MD simulations, provide a foundation for understanding their pharmacological effects.

| Compound | Target Protein | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| Bis(4-hydroxybenzyl)ether | Multiple targets for Ischemic Stroke (e.g., STAT3, MPO, MMP9) | Network Pharmacology, Molecular Docking | Identified as a key active component of Gastrodia elata with potential interactions with disease-related targets. | nih.gov |

| Bis(4-hydroxybenzyl) ether mono-β-D-glucopyranoside (BEMG) | Pregnane X Receptor (PXR) | Molecular Docking, Molecular Dynamics | Showed high binding affinity in docking; MD simulation confirmed stable binding in the PXR domain. | |

| 4-(4′-hydroxybenzyloxy)benzyl methyl ether | Multiple targets for Alcoholic Liver Injury (e.g., GAPDH, PPARG, EGFR) | Network Pharmacology, Molecular Docking | Identified as a top-ranked active component from Gastrodia elata based on network analysis. | nih.gov |

| TB-2, TB-12 (Derivatives of Gastrodia elata components) | SRC, MAPK1, KDR, GSK3B, EGFR, NR3C2 | Molecular Docking | Screened for neuroprotective effects against cerebral ischemia targets. | frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bis-(4-hydroxybenzyl)ether Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

While specific QSAR studies focused exclusively on Bis-(4-hydroxybenzyl)ether derivatives are not extensively documented in publicly available literature, the methodology has been widely applied to similar phenolic and ether compounds. For example, QSAR studies have been performed on series of diaryl ether derivatives and scopoletin (B1681571) phenolic ether derivatives to understand their inhibitory and acaricidal activities, respectively. researchgate.netmdpi.com These studies typically involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of compounds and then using statistical methods to build a regression model that correlates these descriptors with their measured biological activities. researchgate.net

A hypothetical QSAR study on Bis-(4-hydroxybenzyl)ether derivatives would involve synthesizing a library of analogs with variations in substituents on the aromatic rings or modifications to the ether linkage. The biological activity of these compounds, such as platelet aggregation inhibition, would be measured. ebi.ac.uk Subsequently, molecular descriptors for each derivative would be calculated.

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Hammett constants (σ), Dipole moment | Electron-donating or withdrawing nature of substituents, charge distribution. |

| Steric | Taft steric parameters (Es), Molar refractivity (MR) | Size and shape of the molecule or its substituents. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes. |

| Topological | Connectivity indices | Molecular branching and shape. |

The resulting QSAR model could reveal, for instance, that electron-withdrawing groups at a specific position on the phenyl rings enhance activity, while bulky substituents are detrimental. Such insights are invaluable for the rational design of more potent and selective derivatives.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is a cost-effective alternative to high-throughput screening. nih.gov For natural products like those from Gastrodia elata, virtual screening can help to prioritize which compounds to isolate and test. ntu.edu.sgisnff-jfb.com

A virtual screening campaign for new applications of Bis-(4-hydroxybenzyl)ether could involve docking the compound and its known derivatives against a panel of disease-relevant targets. Furthermore, large commercial or custom-built virtual libraries can be screened against a validated target for which Bis-(4-hydroxybenzyl)ether shows initial activity. This can identify novel scaffolds that share similar binding modes but possess different core structures. Reverse docking is another approach where a known active molecule, like Bis-(4-hydroxybenzyl)ether, is screened against a database of proteins to identify potential new targets and thus new therapeutic indications. ntu.edu.sg

Once initial "hit" compounds are identified through screening, lead optimization is the process of refining their chemical structure to improve their pharmacological properties. This includes enhancing potency, selectivity, and metabolic stability, while reducing toxicity. Computational tools play a crucial role in this iterative process. For instance, if a hit compound shows good potency but poor solubility, chemists can propose modifications, and computational models can predict the effect of these changes on both activity and solubility before synthesis is undertaken.

For dibenzyl ether-based compounds, lead optimization strategies have been successfully applied. In one study, resorcinol (B1680541) dibenzyl ether-based PD-1/PD-L1 inhibitors were optimized by introducing hydrophilic groups to improve solubility and pharmacokinetic properties, leading to a promising drug candidate. acs.org This demonstrates a clear path for how a compound like Bis-(4-hydroxybenzyl)ether, identified as a hit, could be developed. The process involves cycles of design, synthesis, and testing, with computational chemistry guiding the design phase to maximize the chances of success.

Biosynthetic Pathways and Metabolic Profile of Bis 4 Hydroxybenzyl Ether

Proposed Biosynthetic Routes to Bis-(4-hydroxybenzyl)ether in Natural Sources

Bis-(4-hydroxybenzyl)ether is a naturally occurring polybenzyl ether primarily isolated from the tubers of the orchid Gastrodia elata. nih.govfrontiersin.orgebi.ac.uk It was first identified as a polybenzyl ether from this source in 1981. frontiersin.orgnih.govresearchgate.net While the complete biosynthetic pathway has not been fully elucidated, scientific evidence points to a route originating from simpler phenolic precursors that are abundant in the plant.

The proposed biosynthetic pathway involves the condensation of two molecules of 4-hydroxybenzyl alcohol. This precursor is a major bioactive constituent of Gastrodia elata and is considered a primary phytometabolite of the plant. frontiersin.orgtmrjournals.comresearchgate.net The high concentration of 4-hydroxybenzyl alcohol and related phenolic compounds like 4-hydroxybenzaldehyde (B117250) within the rhizomes of G. elata supports their role as foundational molecules for the synthesis of more complex structures like Bis-(4-hydroxybenzyl)ether. researchgate.nettmrjournals.comresearchgate.net The formation of the ether bond is a key step, linking two 4-hydroxybenzyl units.

Enzymatic Transformations and Precursors Involved in Bis-(4-hydroxybenzyl)ether Formation

The formation of the diaryl ether linkage in Bis-(4-hydroxybenzyl)ether is believed to be an enzyme-mediated process. The primary precursor for this transformation is 4-hydroxybenzyl alcohol. frontiersin.orgtmrjournals.com The proposed mechanism involves an oxidative coupling reaction where two molecules of 4-hydroxybenzyl alcohol condense to form the ether.

While the specific enzyme responsible for this reaction in Gastrodia elata has not been definitively identified, peroxidases are strong candidates for catalyzing this type of phenolic coupling. Peroxidases are known to be involved in the synthesis of similar diaryl ether cross-linked structures in other natural products. The enzymatic reaction likely proceeds through the formation of a phenoxyl radical from 4-hydroxybenzyl alcohol, which then reacts with a second molecule to form the stable ether bond.

| Precursor | Proposed Enzyme Class | Transformation Type |

|---|---|---|

| 4-Hydroxybenzyl Alcohol | Peroxidase | Oxidative Phenolic Coupling / Condensation |

Metabolic Profiling of Bis-(4-hydroxybenzyl)ether and its Derivatives in Biological Systems

Studies on the metabolic fate of compounds from Gastrodia elata extracts provide insight into how Bis-(4-hydroxybenzyl)ether and its related derivatives are processed in biological systems. When an ethyl acetate (B1210297) fraction of G. elata, containing phenolic compounds, was administered to rats, a significant number of metabolites were identified in the plasma. mdpi.com

The metabolic transformations are extensive and primarily involve Phase I and Phase II detoxification pathways. The hydroxyl groups on the phenolic rings are key "soft spots" for these enzymatic modifications. mdpi.com Observed metabolic reactions include hydroxylation (addition of a hydroxyl group), dehydrogenation, methylation (addition of a methyl group), sulfation (conjugation with a sulfate (B86663) group), glucuronidation (conjugation with glucuronic acid), and glucosylation (addition of a glucose molecule). mdpi.comoaepublish.com Furthermore, conjugation with glutathione (B108866) to form derivatives such as S-(4-hydroxybenzyl)glutathione has also been identified as a metabolic route. nih.govmdpi.com These processes increase the water solubility of the parent compounds, facilitating their excretion from the body.

| Parent Compound/Derivative | Biological System | Observed Metabolic Pathways | Resulting Derivatives |

|---|---|---|---|

| Bis-(4-hydroxybenzyl)ether and related phenolics | Rat (in vivo) | Hydroxylation, Dehydrogenation, Methylation | Hydroxylated, dehydrogenated, and methylated metabolites |

| Bis-(4-hydroxybenzyl)ether and related phenolics | Rat (in vivo) | Glucuronidation, Sulfation, Glucosylation | Glucuronide, sulfate, and glucoside conjugates |

| 4-Hydroxybenzyl moiety | Rat (in vivo) | Glutathione Conjugation | S-(4-hydroxybenzyl)glutathione |

Emerging Research Directions and Potential Applications for Bis 4 Hydroxybenzyl Ether

Exploration of Novel Research Applications (Non-Biomedical)

The unique structure of Bis-(4-hydroxybenzyl)ether, featuring two phenolic rings linked by an ether bond, makes it a candidate for applications in materials science and polymer chemistry. Research into structurally similar compounds provides a roadmap for these potential non-biomedical uses.

Polymer Science: The phenolic hydroxyl groups in Bis-(4-hydroxybenzyl)ether suggest its potential as a monomer or a precursor for synthesizing novel polymers. Phenolic compounds are fundamental building blocks for polymers like bakelite and can be incorporated into polyesters and polycarbonates to enhance thermal stability and other properties. A patent for polyethers created by reacting alkylolated bis-(4-hydroxyphenyl) compounds highlights the industrial interest in using such structures to create macromolecules with ether linkages in their main chain. google.com This suggests that Bis-(4-hydroxybenzyl)ether could be explored for the development of new high-performance polymers.

Antioxidant for Material Stabilization: Hindered phenolic compounds are widely used as antioxidants to prevent degradation in polymers. smolecule.com For example, derivatives of the related 3,5-di-tert-butyl-4-hydroxybenzyl ether serve as effective stabilizers in plastics like polyethylene (B3416737) and polypropylene, particularly those used in food contact materials. smolecule.com The phenolic structure of Bis-(4-hydroxybenzyl)ether allows it to function as a radical scavenger, a property that could be harnessed to protect materials from oxidative damage caused by heat, light, or chemical exposure. Further research could validate its efficacy as a stabilizer for various materials.

Host-Guest Chemistry and Supramolecular Assemblies: Bis-phenol derivatives are valuable in constructing complex, large-ring macrocycles like crown ethers. Researchers have successfully used 9,9-bis-(4-hydroxyphenyl)fluorene to synthesize large, multi-membered crown ethers for studies in molecular recognition and the formation of pseudorotaxanes. koreascience.kr The defined geometry and donor atoms of Bis-(4-hydroxybenzyl)ether make it an attractive building block for creating new macrocyclic hosts with unique cavity sizes and binding properties for applications in sensing, catalysis, and separation science.

Potential Non-Biomedical Applications

| Application Area | Potential Role of Bis-(4-hydroxybenzyl)ether | Basis for Exploration |

|---|---|---|

| Polymer Chemistry | Monomer or precursor for novel polyethers and polyesters. | Phenolic structure is a key component in various polymers; patents exist for similar bis-phenol compounds in polymer synthesis. google.com |

| Material Stabilization | Antioxidant to prevent degradation in plastics and other materials. | Structural similarity to hindered phenolic antioxidants used as polymer stabilizers. smolecule.com |

| Supramolecular Chemistry | Building block for synthesizing macrocycles (e.g., crown ethers) for host-guest chemistry. | Use of other bis-phenol compounds to create complex host molecules for molecular recognition. koreascience.kr |

Role of Bis-(4-hydroxybenzyl)ether as a Chemical Probe or Research Tool

A chemical probe is a small molecule used to investigate and understand complex biological processes. Due to its specific biological activities, Bis-(4-hydroxybenzyl)ether can serve as a valuable tool for researchers studying particular cellular and physiological pathways.

Probing Platelet Aggregation: Bis-(4-hydroxybenzyl)ether is a known inhibitor of platelet aggregation. nih.govebi.ac.uk Notably, it has demonstrated significantly higher potency in inhibiting collagen, epinephrine, and U46619-induced aggregation compared to acetylsalicylic acid (aspirin). ebi.ac.uk This makes it a precise tool for dissecting the molecular mechanisms that govern platelet activation and aggregation, allowing researchers to study pathways that may be less sensitive to conventional inhibitors like aspirin (B1665792).

Investigating Neuronal Signaling Pathways: Research has shown that extracts containing Bis-(4-hydroxybenzyl)ether can exert neuroprotective effects. researchgate.net These effects are linked to the upregulation of the PI3K signaling pathway and the enhanced expression of brain-derived neurotrophic factor (BDNF). researchgate.net This positions the compound as a useful chemical probe to explore the role of the PI3K/CREB/BDNF signaling cascade in neuronal survival and protection against oxidative stress-induced cell death.

Studying Estrogenic Effects: An in-vitro study demonstrated that Bis-(4-hydroxybenzyl)ether possesses estrogenic effects. researchgate.net This property allows it to be used as a research tool to study estrogen receptors, investigate the pathways of estrogenic signaling, and identify new targets within these pathways. Its distinct structure, compared to steroidal estrogens, may help in elucidating specific aspects of receptor binding and activation.

Bis-(4-hydroxybenzyl)ether as a Research Probe

| Biological System/Pathway | Function as a Probe | Key Research Finding |

|---|---|---|

| Platelet Aggregation | To investigate mechanisms of platelet activation and inhibition. | Demonstrated 10-80 fold higher potency than aspirin against certain aggregation inducers. ebi.ac.uk |

| Neuronal Signaling | To study the PI3K/CREB/BDNF pathway in neuroprotection. | Extracts containing the compound enhanced phosphorylation of PI3K and CREB proteins. researchgate.net |

| Estrogenic Activity | To explore estrogen receptor signaling and function. | Exhibits estrogenic effects in in-vitro models. researchgate.net |

Unexplored Frontiers in Synthesis and Bioactivity Research of Bis-(4-hydroxybenzyl)ether

Despite its discovery decades ago, significant gaps remain in the scientific understanding of Bis-(4-hydroxybenzyl)ether. These gaps represent exciting frontiers for future chemical and biological research.

Unexplored Frontiers in Synthesis:

Scalable Total Synthesis: The primary source of Bis-(4-hydroxybenzyl)ether remains isolation from Gastrodia elata. nih.govresearchgate.net This reliance on natural extraction limits its availability and hinders large-scale studies. A key frontier is the development of an efficient, scalable, and cost-effective total synthesis route. Modern synthetic methods, such as the one-pot Baeyer-Villiger oxidation approach developed for other phenolic ethers, could be adapted for this purpose.

Analogue and Derivative Synthesis: A robust synthetic route would enable the creation of a library of derivatives. Modifications could include altering the ether linkage, substituting the aromatic rings, or creating different glycosidic or ester derivatives. researchgate.netresearchgate.net The synthesis of related bis-1,4-dihydropyridine compounds showcases how linker-based strategies can be used to construct complex molecules, offering inspiration for creating novel analogues of Bis-(4-hydroxybenzyl)ether. mdpi.com Such a library would be invaluable for systematic structure-activity relationship (SAR) studies.

Unexplored Frontiers in Bioactivity:

Comprehensive Pharmacological Profiling: While activities like anti-platelet aggregation and neuroprotection are known, the full biological activity spectrum of Bis-(4-hydroxybenzyl)ether is far from understood. nih.govresearchgate.net It belongs to a class of over 20 polybenzyl ethers from G. elata, many of which have no reported pharmacological studies. frontiersin.org A major frontier is the comprehensive screening of Bis-(4-hydroxybenzyl)ether against a wide array of biological targets to uncover new bioactivities.

Elucidation of Anti-Aging Mechanisms: A glycoside derivative of Bis-(4-hydroxybenzyl)ether was found to extend the lifespan of yeast by influencing the Sir2 and Uth1 genes, which are linked to longevity. researchgate.net This finding strongly suggests that the parent compound, Bis-(4-hydroxybenzyl)ether, should be investigated for its own potential role in modulating aging pathways.

Exploration of New Therapeutic Areas: The known bioactivities hint at potential in unexplored therapeutic areas. For instance, its estrogenic properties could be relevant for conditions beyond classic hormonal applications, while its antioxidant nature could be explored in the context of various diseases driven by oxidative stress.

Q & A

(Basic) What are the primary natural sources of Bis-(4-hydroxybenzyl)ether, and what analytical methods confirm its presence in plant extracts?

Answer: